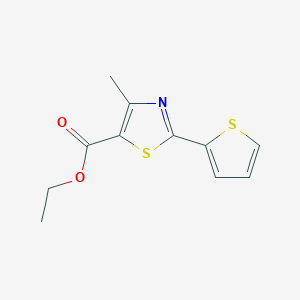

Ethyl 4-methyl-2-(2-thienyl)-thiazole-5 carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTAQEAHFFIBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372515 | |

| Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56421-62-6 | |

| Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate chemical properties and structure

A comprehensive analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, this in-depth technical guide is tailored for researchers, scientists, and professionals in drug development. The document elucidates the chemical properties, structure, and synthetic methodologies of this compound, serving as a crucial resource for its application in pharmaceutical and materials science research.

Chemical Structure and Properties

Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a thiophene group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position. Its chemical formula is C₁₁H₁₁NO₂S₂.

Structure:

Caption: Chemical structure of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.

Quantitative Chemical Data:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂S₂ | |

| Molecular Weight | 253.34 g/mol | |

| CAS Number | 56421-62-6 | |

| Appearance | Solid | |

| Melting Point | 66-68 °C | |

| Boiling Point | 380.9±50.0 °C (Predicted) | |

| Density | 1.282±0.06 g/cm³ (Predicted) | |

| SMILES | CCOC(=O)c1sc(nc1C)-c2cccs2 | |

| InChI | 1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 |

Experimental Protocols

The synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is generally achieved through a two-step process. The following is a representative experimental protocol based on established synthetic routes.[1]

Step 1: Synthesis of Thiophene-2-thiocarboxamide

This step involves the conversion of thiophene-2-carboxamide to its corresponding thioamide using a thionating agent like Lawesson's reagent.

-

Materials: Thiophene-2-carboxamide, Lawesson's reagent, anhydrous Tetrahydrofuran (THF), Ethyl acetate, 1N Sodium Bicarbonate (NaHCO₃) solution, brine, anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve thiophene-2-carboxamide (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a reflux condenser.

-

Add Lawesson's reagent (0.6 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the THF.

-

Dilute the residue with ethyl acetate and wash successively with 1N NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The crude thiophene-2-thiocarboxamide can be purified by silica gel column chromatography.

-

Step 2: Synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate

This step involves the Hantzsch thiazole synthesis, where the prepared thiophene-2-thiocarboxamide is reacted with an α-haloketone.

-

Materials: Thiophene-2-thiocarboxamide, Ethyl 2-chloroacetoacetate, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve the purified thiophene-2-thiocarboxamide (1 equivalent) in ethanol.

-

Add ethyl 2-chloroacetoacetate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for approximately 6 hours. Monitor the reaction by TLC.

-

Upon completion, allow the mixture to cool to room temperature and then place it at 0 °C for several hours to facilitate precipitation of the product.

-

Filter the precipitate, wash it with cold ethanol, and dry it under vacuum to yield the final product, Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.

-

Caption: Generalized workflow for the synthesis of the target compound.

Spectral Data

Biological Activity

Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications. The thiazole and thiophene moieties are present in numerous biologically active compounds, suggesting the potential for derivatives of this compound to exhibit a range of pharmacological activities. Further research is required to fully elucidate the specific biological effects and mechanisms of action of this compound and its derivatives. No specific signaling pathways have been identified for this molecule in the available literature.

Disclaimer: The experimental protocol provided is a generalized representation and may require optimization for specific laboratory conditions. The absence of publicly available, experimentally verified spectral data necessitates independent characterization of the synthesized compound.

References

An In-depth Technical Guide to the Mechanism of Action Studies for Thiazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key findings related to the mechanism of action of thiazole-based compounds, a versatile class of heterocyclic molecules with broad therapeutic potential. The information presented herein is intended to serve as a technical resource for professionals engaged in drug discovery and development.

Introduction to Thiazole-Based Compounds

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The diverse biological activities of thiazole-based compounds stem from their ability to interact with a variety of molecular targets, thereby modulating key cellular signaling pathways. This guide will delve into the core mechanisms of action, providing detailed experimental protocols and quantitative data to facilitate further research and development in this promising area.

Anticancer Mechanisms of Thiazole-Based Compounds

Thiazole derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of critical signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several thiazole-based compounds have been identified as potent inhibitors of this pathway.

Signaling Pathway Diagram

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by thiazole compounds.

Quantitative Data: PI3K/mTOR Inhibition

| Compound ID | Cancer Cell Line | IC50 (µM) vs. PI3K | IC50 (µM) vs. mTOR | Reference |

| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 | - | [1] |

| Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30–0.45 | Potent Inhibition | [1] |

| Compound 23 | HCT-116, HepG2, MCF-7 | 0.184 ± 0.01 | 0.131 ± 0.007 | [1] |

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to treatment with thiazole-based compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiazole-based compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with various concentrations of the thiazole compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to a loading control like β-actin.

-

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Workflow Diagram

Figure 2: Workflow for in vitro tubulin polymerization inhibition assay.

Quantitative Data: Tubulin Polymerization Inhibition

| Compound ID | Cancer Cell Line | IC50 (µM) vs. Cell Proliferation | IC50 (µM) vs. Tubulin Polymerization | Reference |

| 5b | MCF-7 | 0.48 ± 0.03 | 3.3 | [2] |

| 6d | MCF-7 | - | 6.6 | [2] |

| 6l | MCF-7 | - | 4.0 | [2] |

| 7c | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | 2.00 ± 0.12 | |

| 9a | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | 2.38 ± 0.14 |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a method to monitor the effect of thiazole compounds on the polymerization of purified tubulin in vitro using a fluorescent reporter.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

Thiazole-based compound

-

Positive control (e.g., Nocodazole)

-

Negative control (e.g., Paclitaxel)

-

Black 96-well plate

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation:

-

On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in polymerization buffer supplemented with 1 mM GTP and the fluorescent reporter.

-

Prepare serial dilutions of the thiazole compound in polymerization buffer.

-

-

Assay Setup:

-

Add the diluted thiazole compound, positive control, negative control, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization by adding the ice-cold tubulin solution to each well.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time to generate polymerization curves.

-

Determine the rate and extent of polymerization for each condition.

-

Calculate the IC50 value for the inhibition of tubulin polymerization by the thiazole compound.

-

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication and transcription. Its inhibition leads to DNA damage and apoptosis, making it a valuable target for cancer therapy.

Quantitative Data: Topoisomerase II Inhibition

| Compound ID | Cancer Cell Line | IC50 (µM) vs. Cell Proliferation | IC50 (µM) vs. Topoisomerase II | Reference |

| 4c | A549 | Potent | 0.23 ± 0.01 | [3][4] |

| DIPTH | HepG-2, MCF-7 | 14.05, 17.77 (µg/mL) | Ki = 2.8 µM | [5][6][7][8] |

Experimental Protocol: Topoisomerase II Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)

-

ATP solution

-

Thiazole-based compound

-

Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose gel

-

Ethidium bromide

-

UV transilluminator

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and ATP.

-

Add the thiazole compound at various concentrations or a vehicle control.

-

-

Enzyme Addition and Incubation:

-

Add topoisomerase IIα to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding the stop solution.

-

Separate the DNA topoisomers by electrophoresis on an agarose gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

-

Data Interpretation:

-

Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

-

Antimicrobial Mechanisms of Thiazole-Based Compounds

Thiazole derivatives have shown significant promise as antimicrobial agents, targeting essential bacterial enzymes.

Inhibition of Bacterial FabH

β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme that initiates fatty acid biosynthesis in bacteria, a pathway absent in humans, making it an excellent target for new antibiotics.

Quantitative Data: FabH Inhibition

| Compound ID | Bacterial Strain | MIC (µg/mL) | IC50 (µM) vs. FabH | Reference |

| Series A/B | E. coli | 1.56 - 100 | 5.8 - 48.1 | [9] |

| 9a-c | E. coli, P. aeruginosa, B. subtilis, S. aureus | 3.6 - 14.3 | < 10 | [2][10] |

Experimental Protocol: In Vitro E. coli FabH Enzyme Inhibition Assay

This protocol describes a filter disc assay to measure the inhibition of E. coli FabH by thiazole compounds.

Materials:

-

Purified E. coli FabH enzyme

-

Acyl carrier protein (ACP)

-

[1-¹⁴C]acetyl-CoA

-

Malonyl-CoA

-

E. coli FabD (malonyl-CoA:ACP transacylase)

-

Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

Thiazole-based inhibitor

-

Whatman 3MM filter discs

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing assay buffer, ACP, β-mercaptoethanol, malonyl-CoA, [1-¹⁴C]acetyl-CoA, and FabD.

-

Add the thiazole inhibitor at various concentrations or a vehicle control.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding FabH.

-

Incubate the mixture at 37°C for a defined period (e.g., 12 minutes).

-

-

Assay Termination and Measurement:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a Whatman 3MM filter disc.

-

Wash the filter discs to remove unreacted substrate.

-

Measure the radioactivity retained on the filter discs, which corresponds to the amount of radiolabeled product formed, using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of FabH activity for each inhibitor concentration and determine the IC50 value.

-

Other Key Mechanisms of Action

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Signaling Pathway Diagram

Figure 3: Inhibition of the NF-κB signaling pathway by thiazole compounds.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of thiazole compounds.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Cell culture medium

-

Thiazole-based compound

-

NF-κB activator (e.g., TNF-α)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of the thiazole compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the percent inhibition of NF-κB transcriptional activity for each compound concentration and determine the IC50 value.

-

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.

Quantitative Data: HDAC Inhibition

| Compound ID | HDAC Isoform(s) | IC50 (µM) | Reference |

| 5f | Total HDACs | 0.010 | [3] |

| 6a | Total HDACs | sub-micromolar | [3] |

| 8a | Total HDACs | sub-micromolar | [3] |

| 6b | HDAC2 | 0.66 | [4][9] |

| 3m | HDAC1 | 1.013 ± 0.034 |

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a general method for measuring the inhibition of HDAC enzymes by thiazole compounds using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease to cleave the deacetylated product)

-

Thiazole-based inhibitor

-

Positive control (e.g., Trichostatin A)

-

Black 96-well plate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the HDAC assay buffer, the thiazole inhibitor at various concentrations, and the HDAC enzyme.

-

Pre-incubate for a short period at 37°C.

-

-

Substrate Addition and Incubation:

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).

-

-

Development and Measurement:

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further 15-30 minutes.

-

Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the substrate).

-

-

Data Analysis:

-

Calculate the percent inhibition of HDAC activity for each inhibitor concentration and determine the IC50 value.

-

Conclusion

This technical guide provides a comprehensive overview of the key mechanisms of action of thiazole-based compounds, supported by detailed experimental protocols and quantitative data. The versatility of the thiazole scaffold allows for its interaction with a wide range of biological targets, leading to diverse pharmacological effects. The information presented here serves as a valuable resource for researchers and drug development professionals, aiming to facilitate the rational design and development of novel thiazole-based therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2- a] pyrimidines as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Routes for 2,4,5-Substituted Thiazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, and compounds featuring a 2,4,5-trisubstituted thiazole scaffold have emerged as particularly promising candidates in drug discovery, notably in the development of targeted cancer therapies. This in-depth technical guide provides a comprehensive literature review of the primary synthetic routes to this privileged scaffold, complete with detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of relevant biological pathways.

Core Synthetic Strategies

The construction of the 2,4,5-trisubstituted thiazole ring can be broadly categorized into classical condensation reactions and modern catalytic and multicomponent strategies. Each approach offers distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for thiazole ring formation.[1][2][3][4] The classical approach involves the cyclocondensation of an α-haloketone with a thioamide.[2][3] To achieve 2,4,5-trisubstitution, appropriately substituted precursors are required.

The reaction proceeds via a multistep mechanism initiated by the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[2]

Generalized Hantzsch Thiazole Synthesis Workflow

Caption: A generalized experimental workflow for the Hantzsch synthesis of thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [2]

This protocol provides a classic example of the Hantzsch synthesis.

-

Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate (Na₂CO₃) solution.

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[2]

-

Add methanol (5 mL) and a magnetic stir bar.[2]

-

Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[2]

-

After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[2]

-

Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and air dry to obtain the product.[2]

-

Quantitative Data for Hantzsch Syntheses

| R² Substituent | R⁴ Substituent | R⁵ Substituent | Reaction Conditions | Yield (%) | Reference |

| -NH₂ | -phenyl | -H | 2-bromoacetophenone, thiourea, methanol, reflux, 30 min | High | [2] |

| -CH₃ | -CH₃ | -imino-3,4-dimethyl | N-monosubstituted thioureas, α-halogeno ketones, 10M-HCl-EtOH (1:2), 80°C, 20 min | 73 | [5] |

| Various aryl | Various aryl | Various acylamino | α-chloroglycinates, thiobenzamides, mild conditions | Moderate to Excellent | [6] |

The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles.[1][7][8][9] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions at room temperature.[1][4] The choice of reactants allows for the introduction of various substituents at the 2- and 4-positions.[4]

The mechanism begins with the nucleophilic attack of the α-aminonitrile's nitrogen on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole.[4]

Experimental Protocol: Synthesis of 2-Methyl-5-aminothiazoles [4]

This serves as an illustrative example of the Cook-Heilbron synthesis.

-

Materials: Aminoacetonitrile, Ethyldithioacetate.

-

Procedure:

Quantitative Data for Cook-Heilbron Syntheses

| R² Substituent | R⁴ Substituent | R⁵ Substituent | Reactants | Conditions | Yield | Reference |

| -benzyl | -H | -NH₂ | dithiophenylacetic acid, aminoacetonitrile | Mild, aqueous | Significant | [4] |

| -benzyl | -carbethoxy | -NH₂ | dithiophenylacetic acid, ethyl aminocyanoacetate | Mild, aqueous | Significant | [4] |

| -CH₃ | -H | -NH₂ | aminoacetonitrile, ethyldithioacetate | Not specified | Not specified | [4] |

Modern Synthetic Approaches

In addition to the classical methods, a variety of modern techniques have been developed to enhance the efficiency, diversity, and environmental friendliness of 2,4,5-substituted thiazole synthesis.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and increased yields.[10][11] This has been successfully applied to the Hantzsch synthesis and other cyclization reactions to produce thiazole derivatives.[10]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Thiazolyl-Pyridazinediones [10]

-

Materials: Arylazothiazole derivatives, maleic anhydride or N-phenylmaleimide, dry benzene.

-

Procedure:

-

A mixture of the arylazothiazole derivative (10 mmol) and maleic anhydride or N-phenylmaleimide (10 mmol) in dry benzene (30 mL) is subjected to microwave irradiation.[10]

-

The reaction progress is monitored by TLC.[10]

-

Upon completion, the solvent is evaporated, and the residue is washed with a suitable solvent to afford the product.[10]

-

Quantitative Data for Microwave-Assisted Syntheses

| Product Type | Reactants | Conditions | Time | Yield (%) | Reference |

| Thiazolyl-pyridazinediones | Arylazothiazoles, Maleic Anhydride/N-phenylmaleimide | Microwave irradiation, Benzene | Not specified | Not specified | [10] |

| 2,5-Diarylthiazolo[5,4-d]thiazoles | Benzaldehydes, Dithiooxamide | Microwave irradiation | Not specified | Good | [11] |

| 2,4,5-Triarylimidazoles (related heterocycle) | Benzil/Benzoin, Aldehydes, Ammonium Acetate | Microwave, Glacial Acetic Acid, Solvent-free | 1-3 min | High | [12][13] |

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer a highly efficient and atom-economical route to complex molecules. The Ugi and Van Leusen reactions are notable examples that have been adapted for thiazole synthesis.

-

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[14][15] Variations of this reaction, such as the Ugi-azide reaction, can be employed to generate heterocyclic systems, including those containing a thiazole core, often through a cascade or sequential process.[14][16]

-

Van Leusen Reaction: The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes or imines to form oxazoles or imidazoles, respectively.[17][18] While not a direct synthesis of thiazoles, the principles can be adapted for the synthesis of related sulfur-containing heterocycles.

Generalized Multicomponent Reaction Workflow

Caption: A generalized workflow for the synthesis of thiazoles via multicomponent reactions.

Quantitative Data for Multicomponent Syntheses

| Reaction Type | Reactants | Conditions | Yield (%) | Reference |

| Ugi/Wittig Cascade | Isocyano(triphenylphosphoranylidene)acetates, Aldehydes, Amines, Thiocarboxylic acids | Triethylamine | Moderate to Good | [16] |

| Ugi-Azide | 2H-1,2,3-triazole aldehyde, other Ugi components | Mild conditions | Moderate | [14] |

Palladium- and copper-catalyzed cross-coupling and C-H activation reactions have provided powerful and versatile methods for the synthesis of highly substituted thiazoles. These methods often offer excellent regioselectivity and functional group tolerance under mild conditions.

-

Palladium-Catalyzed Reactions: Palladium catalysts can be used for C-H arylation of the thiazole ring, allowing for the introduction of aryl substituents at various positions.[19] Tandem C-H substitution reactions have been developed for the synthesis of 2,5-diarylthiazoles.[12]

-

Copper-Catalyzed Reactions: Copper catalysts have been employed for the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles, a methodology that holds potential for adaptation to thiazole synthesis.[20]

Quantitative Data for Metal-Catalyzed Syntheses

| Catalyst | Reaction Type | Reactants | Conditions | Yield (%) | Reference |

| Palladium/Copper | Tandem C-H Substitution | Thiazole, Aryl Halides | TBAF, mild conditions | Moderate to Excellent | [12] |

| Palladium | C-H Arylation | 1-Methylimidazole, Aryl Halides | Catalytic amount of Pd complex | Not specified | [19] |

| Copper(II) | Cyclocondensation | α-Diazoketones, Aryl/Alkyl Nitriles | Not specified | Excellent | [20] |

Biological Significance and Signaling Pathways

2,4,5-Trisubstituted thiazoles are of significant interest in drug development due to their ability to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[21] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of targeted cancer therapies.[17]

EGFR and VEGFR Signaling Pathways

Two of the most prominent targets for thiazole-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][5][22]

-

EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways. These pathways regulate cell proliferation, survival, and differentiation.[1][23][24][25][26] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[1]

-

VEGFR Signaling: VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[18][19] Binding of VEGF to its receptor triggers dimerization and autophosphorylation, activating downstream pathways that promote endothelial cell proliferation, migration, and survival.[18][19] Inhibition of VEGFR signaling can starve tumors of their blood supply, thereby inhibiting their growth and metastasis.

EGFR Signaling Pathway and Inhibition by Thiazole Derivatives

Caption: EGFR signaling cascade and the point of inhibition by thiazole-based tyrosine kinase inhibitors.

VEGFR Signaling Pathway and Inhibition by Thiazole Derivatives

Caption: VEGFR-2 signaling cascade leading to angiogenesis and its inhibition by thiazole derivatives.

Apoptosis Induction

By inhibiting these critical survival pathways, 2,4,5-substituted thiazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[15][27][28] This is a key mechanism of action for many successful anticancer drugs. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which can be influenced by the inhibition of kinase signaling.[29][30][31]

Simplified Apoptosis Pathway

Caption: A simplified representation of how kinase inhibition by thiazole derivatives can lead to apoptosis.

Conclusion

The 2,4,5-substituted thiazole scaffold is a versatile and highly valuable pharmacophore in modern drug discovery. The synthetic methodologies outlined in this guide, from the classical Hantzsch and Cook-Heilbron reactions to modern microwave-assisted, multicomponent, and metal-catalyzed approaches, provide a robust toolbox for the synthesis of diverse thiazole libraries. The demonstrated activity of these compounds as inhibitors of key signaling pathways, such as EGFR and VEGFR, underscores their therapeutic potential, particularly in oncology. This guide serves as a comprehensive resource for researchers aiming to design and synthesize novel 2,4,5-substituted thiazole derivatives for the development of next-generation therapeutics.

References

- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. jetir.org [jetir.org]

- 14. mdpi.com [mdpi.com]

- 15. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. cusabio.com [cusabio.com]

- 19. biorbyt.com [biorbyt.com]

- 20. researchgate.net [researchgate.net]

- 21. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. EGFR Signaling Pathway [pfocr.wikipathways.org]

- 25. researchgate.net [researchgate.net]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. Computational Model of Cardiomyocyte Apoptosis Identifies Mechanisms of Tyrosine Kinase Inhibitor-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Discovery and significance of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, a heterocyclic compound featuring a thiazole ring substituted with a thienyl group, is a significant building block in the landscape of medicinal chemistry. While not a therapeutic agent in itself, its structural framework serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential pharmacological activities. This technical guide delves into the synthesis, chemical properties, and the broader significance of this compound as a key intermediate in the development of novel therapeutic agents. The document will explore the synthetic routes to this molecule and highlight the medicinal importance of the 2-aryl-thiazole motif it embodies, referencing the biological activities of related structures.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an aromatic or heteroaromatic substituent at the 2-position of the thiazole ring, as seen in Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, is a common strategy in drug design to modulate the compound's physicochemical properties and its interaction with biological targets. This compound, with its thienyl and ester functionalities, offers multiple points for chemical modification, making it a valuable starting material for the generation of compound libraries for high-throughput screening.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 56421-62-6 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂S₂ | [1] |

| Molecular Weight | 253.34 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | CCOC(=O)c1sc(nc1C)-c2cccs2 | [1] |

| InChI | 1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 | [1] |

Synthesis

The primary synthetic route to Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is through the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone.

General Experimental Protocol

A common method for the synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate involves the reaction of thiophene-2-carbothioamide with ethyl 2-chloroacetoacetate.

Procedure:

-

Thiophene-2-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.2 equivalents) are dissolved in a suitable solvent, such as ethanol.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent.

The following diagram illustrates the general workflow for the synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.

Caption: Synthetic workflow for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.

Significance in Medicinal Chemistry

While direct biological data for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is not extensively reported in publicly available literature, its significance lies in its role as a versatile scaffold for the development of medicinally relevant compounds. The 2-aryl-4-methyl-thiazole-5-carboxylate core is a key pharmacophore in various biologically active molecules.

A Scaffold for Diverse Biological Activities

The thiazole nucleus is known to exhibit a wide range of pharmacological activities. By modifying the substituents at the 2 and 5 positions of the thiazole ring of the title compound, researchers can explore a vast chemical space to develop novel drug candidates. For instance, derivatives of 2-aryl-thiazoles have been reported to possess:

-

Anticancer Activity: Many thiazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.

-

Antimicrobial Activity: The thiazole ring is a component of several antimicrobial agents.

-

Anti-inflammatory Activity: Thiazole derivatives have been investigated for their potential as anti-inflammatory drugs.

The following diagram illustrates the potential for derivatization of the core scaffold to explore different biological activities.

Caption: Derivatization of the core scaffold for diverse biological activities.

Structural Analogy to Known Drug Scaffolds

The core structure of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is analogous to intermediates used in the synthesis of established drugs. For example, the anti-gout medication Febuxostat contains a 2-phenyl-4-methyl-thiazole-5-carboxylic acid core. Although the 2-substituent is different, the synthetic strategies and the chemical space explored around this scaffold highlight the importance of the title compound as a starting point for the synthesis of similar bioactive molecules.

Conclusion

Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a valuable and commercially available intermediate in medicinal chemistry. Its significance is not derived from its own biological activity but from its utility as a versatile building block for the synthesis of more complex molecules with a wide range of potential therapeutic applications. The presence of multiple reactive sites allows for extensive chemical modifications, making it an attractive starting point for the discovery of novel drug candidates targeting a variety of diseases. Future research efforts may focus on the synthesis and biological evaluation of novel derivatives of this scaffold to unlock its full potential in drug discovery.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. Due to the limited availability of specific experimental data for this compound, this document focuses on established scientific principles, data from structurally similar molecules, and detailed, widely accepted protocols for the assessment of solubility and stability. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to conduct thorough investigations of this compound's physicochemical properties, which are critical for its potential applications in medicinal chemistry and pharmaceutical development.

Introduction to Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate

Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a heterocyclic compound featuring a core structure composed of a thiazole ring linked to a thiophene ring. This molecular scaffold is of significant interest in medicinal chemistry due to the prevalence of thiazole and thiophene moieties in a wide range of biologically active molecules. Understanding the solubility and stability of this compound is a prerequisite for its development as a potential therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The presence of both aromatic heterocyclic rings and an ethyl ester functional group in Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate suggests a complex solubility profile.

Predicted Solubility in Common Solvents

Based on the principle of "like dissolves like," the solubility of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate in various common solvents can be predicted. The molecule possesses both polar (ester and heteroatoms) and non-polar (aromatic rings, methyl group, and ethyl chain) characteristics.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have very low solubility in water due to its largely hydrophobic nature. Limited water solubility of 2.6 µg/mL has been reported. Its solubility is expected to be higher in alcohols like ethanol and methanol, where the alkyl chains can interact with the non-polar parts of the molecule and the hydroxyl groups can engage in hydrogen bonding with the heteroatoms.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is anticipated in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to solvate both the polar and non-polar regions of the molecule. Moderate solubility is expected in acetone and acetonitrile.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low solubility is expected in non-polar solvents like hexane. Moderate solubility may be observed in solvents with some polarity or aromatic character, such as toluene and dichloromethane, which can engage in pi-pi stacking interactions with the thienyl and thiazole rings.

Quantitative Solubility Data

| Solvent | Compound | Temperature (°C) | Solubility |

| Water | Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate | Not Specified | 2.6 µg/mL |

| Dimethylformamide (DMF) | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not Specified | 20 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not Specified | 20 mg/mL[1] |

| Ethanol | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not Specified | 20 mg/mL[1] |

Stability Profile

The chemical stability of a pharmaceutical compound is crucial for ensuring its safety, efficacy, and shelf-life. Potential degradation pathways for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate include hydrolysis of the ester, oxidation of the sulfur-containing rings, and photolytic degradation.

Potential Degradation Pathways

-

Hydrolytic Degradation: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. The thiazole ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could lead to ring opening.

-

Oxidative Degradation: The sulfur atoms in both the thiazole and thiophene rings are potential sites for oxidation.[2] Oxidation can lead to the formation of sulfoxides or sulfones, which would significantly alter the electronic and steric properties of the molecule, potentially affecting its biological activity.[2]

-

Photolytic Degradation: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[3] Exposure to light, especially UV radiation, may induce photochemical reactions, such as cycloadditions, leading to the formation of degradation products.[3]

-

Thermal Degradation: At elevated temperatures, the compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.

Experimental Protocols

To definitively determine the solubility and stability of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Detailed Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of crystalline Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate to vials containing a known volume of the selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, DMF, dichloromethane, toluene, hexane).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Visualization of the Shake-Flask Method Workflow:

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

A Technical Guide to the Crystal Structure Analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate. This document details the synthesis, crystallization, and single-crystal X-ray diffraction techniques, presenting data in a clear, tabular format for ease of comparison and interpretation.

Introduction

Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate is a heterocyclic compound of interest in pharmaceutical research due to its thiazole and thiophene moieties, which are common scaffolds in medicinal chemistry. The precise determination of its three-dimensional structure through crystal structure analysis is paramount for understanding its physicochemical properties, potential biological activity, and for structure-based drug design.

Compound Properties:

| Property | Value |

| Chemical Formula | C₁₁H₁₁NO₂S₂[1] |

| Molecular Weight | 253.34 g/mol [1] |

| CAS Number | 56421-62-6[1][2] |

| Appearance | Crystalline solid[2] |

| Purity | ≥97%[2] |

Experimental Protocols

Synthesis

A common synthetic route for Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate involves a Hantzsch thiazole synthesis-type reaction. A generalized procedure is as follows:

-

Thioamide Formation: Thiophene-2-carboxamide is reacted with Lawesson's reagent in a suitable solvent like tetrahydrofuran (THF) under reflux to yield thiophene-2-carbothioamide.

-

Cyclocondensation: The resulting thiophene-2-carbothioamide is then reacted with ethyl 2-chloroacetoacetate in ethanol.[1] The mixture is heated to reflux for several hours.

-

Crystallization: Upon cooling, the product, Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, precipitates as a crystalline solid.[1] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to obtain single crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal of the title compound is selected and mounted on a goniometer. Data collection is typically performed at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Data Presentation

The following tables represent typical data obtained from a single-crystal X-ray diffraction analysis.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₁H₁₁NO₂S₂ |

| Formula weight | 253.34 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.542(3) Å |

| b | 12.115(5) Å |

| c | 11.231(4) Å |

| α | 90° |

| β | 109.34(2)° |

| γ | 90° |

| Volume | 1095.8(7) ų |

| Z | 4 |

| Calculated density | 1.535 Mg/m³ |

| Absorption coefficient | 0.455 mm⁻¹ |

| F(000) | 528 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 9876 |

| Independent reflections | 2514 [R(int) = 0.042] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2514 / 0 / 145 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| S(1) | C(2) | 1.745(3) |

| S(1) | C(5) | 1.721(3) |

| S(2) | C(6) | 1.708(4) |

| S(2) | C(9) | 1.701(4) |

| N(3) | C(2) | 1.312(4) |

| N(3) | C(4) | 1.389(4) |

| C(2) | C(6) | 1.478(4) |

| C(4) | C(5) | 1.365(4) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C(2) | S(1) | C(5) | 90.5(1) |

| C(6) | S(2) | C(9) | 92.1(2) |

| C(2) | N(3) | C(4) | 110.2(2) |

| S(1) | C(2) | N(3) | 115.4(2) |

| S(1) | C(2) | C(6) | 121.3(2) |

| N(3) | C(2) | C(6) | 123.3(3) |

| N(3) | C(4) | C(5) | 114.8(3) |

| S(1) | C(5) | C(4) | 109.1(2) |

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the analysis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate.

Caption: Workflow for the synthesis and crystallization of the title compound.

Caption: The workflow for single-crystal X-ray diffraction analysis.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Novel Thienyl-Thiazole Compounds and Their Targets

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the thienyl-thiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the core of recent advancements in the exploration of thienyl-thiazole derivatives, providing a comprehensive overview of their therapeutic targets, quantitative efficacy, and the experimental methodologies underpinning these discoveries. This document is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and development of next-generation therapeutics based on this versatile chemical motif.

Quantitative Efficacy of Novel Thienyl-Thiazole Derivatives

The therapeutic potential of novel thienyl-thiazole compounds has been substantiated through rigorous in vitro and in vivo evaluations. The following tables summarize the key quantitative data from recent studies, offering a comparative analysis of their efficacy against various biological targets.

Table 1: Anticancer Activity of Thienyl-Thiazole and Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Therapeutic Target(s) | Reference |

| 4i | A549 (Lung) | Not explicitly stated, but described as "remarkable" | Apoptosis induction, interacts with protein 1m17 | [1] |

| 4j | A549 (Lung) | Not explicitly stated, but described as "remarkable" | Apoptosis induction | [1] |

| (E)-N′-(2-hydroxy-3-methoxybenzylidene)thiophene-2-carbohydrazide | Various human cancer cell lines | 0.82 - 5.36 | Cytotoxicity | [1] |

| Compound 11 (thienopyridine-carboxamide) | HepG2 (Liver), A2780 & A2780CP (Ovarian) | Near Sorafenib | Cytotoxicity | [1][2] |

| Compound 15b (amino-thiophene derivative) | A2780 & A2780CP (Ovarian) | 12 ± 0.17, 10 ± 0.15 | Cytotoxicity | [1] |

| Compound 3b | Leukemia HL-60(TB) | Not explicitly stated | PI3Kα/mTOR dual inhibitor | [3] |

| Compound 3e | Leukemia HL-60(TB) | Not explicitly stated | PI3Kα/mTOR dual inhibitor | [3] |

| Compound 1 | MCF-7 (Breast), HepG-2 (Liver) | Not explicitly stated | EGFR, VEGFR-2, BRAFV600E | [4][5] |

| Compound 3c | MCF-7 (Breast), HepG-2 (Liver) | Not explicitly stated | EGFR, VEGFR-2, BRAFV600E | [4][5] |

| Compound 5b | MCF-7 (Breast), A549 (Lung) | 0.48 ± 0.03, 0.97 ± 0.13 | Tubulin polymerization inhibitor | [6] |

| Compound 3g | EKVX (Non-Small Cell Lung), MDA-MB-468 (Breast) | 0.865, 1.20 | Monoacylglycerol Lipase (MAGL) inhibitor | [7] |

| Compound 4c | HOP-92 & EKVX (Non-Small Cell Lung), MDA-MB-231/ATCC (Breast) | 0.34, 0.96, 1.08 | Monoacylglycerol Lipase (MAGL) inhibitor | [7] |

| 11d | A-549 (Lung) | 62.5 µg/mL | Cytotoxicity | [8] |

Table 2: Antimicrobial Activity of Thienyl-Thiazole and Thiazole Derivatives

| Compound ID | Microbial Strain(s) | MIC (µg/mL) | Reference |

| Pyrazolyl-thiazole derivatives | Escherichia coli, Bacillus subtilis, Bacillus megaterium, Staphylococcus aureus, Aspergillus niger, Aspergillus oryzae, Rhizopus, Candida albicans | Low | [9] |

| 4a (Imidazolyl thiazole derivative) | Bacillus species, M. luteus | 1.95 - 3.91 | |

| 4b (Imidazolyl thiazole derivative) | Bacillus species, M. luteus | 3.91 - 15.62 | |

| 33c | Staphylococcus aureus, Candida albicans, Saccharomyces cerevisiae | Not explicitly stated, but showed superior performance to ciprofloxacin and ketoconazole | [8] |

| 35c | Various microorganisms | 100 - 200 | [8] |

| 11q | Candida zeylanoides | 250 (IC50) | [8] |

Key Therapeutic Targets and Signaling Pathways

The biological activity of thienyl-thiazole compounds stems from their ability to interact with a variety of molecular targets, thereby modulating critical cellular processes. The primary therapeutic areas of focus include oncology, infectious diseases, and inflammatory conditions.

Anticancer Mechanisms

A significant body of research highlights the potential of thienyl-thiazole derivatives as anticancer agents.[1][10] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling. Thiazole-containing drugs like dasatinib and dabrafenib are well-established kinase inhibitors.[10][11] Novel thienyl-thiazole compounds have been shown to target multiple kinases, including:

-

PI3K/mTOR Pathway: This pathway is frequently dysregulated in cancer. Compounds 3b and 3e have been identified as dual inhibitors of PI3Kα and mTOR, leading to cell cycle arrest in the G0-G1 phase and induction of apoptosis.[3]

-

Receptor Tyrosine Kinases (RTKs): Compounds 1 and 3c have demonstrated inhibitory activity against EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis.[4][5]

-

BRAF Kinase: The same compounds, 1 and 3c , also inhibit the BRAFV600E mutant, a common driver in melanoma and other cancers.[4][5]

-

-

Induction of Apoptosis: Several thienyl-thiazole derivatives, such as compounds 4i and 4j , have been shown to effectively induce apoptosis in cancer cells, a programmed cell death mechanism that is often evaded in tumors.[1]

-

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Compound 5b has been identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and cytotoxicity.[6]

-

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme involved in lipid signaling that can promote tumorigenesis. Thiazole-5-carboxylate derivatives, such as 3g and 4c , have been developed as selective MAGL inhibitors with potent anticancer activity.[7]

Caption: Inhibition of the PI3K/mTOR signaling pathway by novel thienyl-thiazole compounds.

Antimicrobial and Anti-inflammatory Activities

The thienyl-thiazole scaffold is also a promising platform for the development of antimicrobial and anti-inflammatory agents.[12][13][14] The exact mechanisms for these activities are still under investigation for many novel compounds, but they are believed to involve the inhibition of essential microbial enzymes or the modulation of inflammatory pathways.

Experimental Protocols

The identification and characterization of novel thienyl-thiazole compounds and their therapeutic targets rely on a suite of well-established experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Synthesis of Thienyl-Thiazole Derivatives

The synthesis of thienyl-thiazole derivatives often follows established synthetic routes, with modifications to introduce diverse functional groups. A common method is the Hantzsch thiazole synthesis.[15]

General Procedure for Hantzsch Thiazole Synthesis:

-

Reactants: An α-haloketone is reacted with a thioamide.

-

Solvent: The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: The mixture is heated under reflux for a specified period.

-

Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[9]

Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.

In Vitro Anticancer Assays

Cell Culture:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG-2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Cell Cycle Analysis:

-

Treat cells with the test compound.

-

Harvest, wash, and fix the cells in cold ethanol.

-

Treat the cells with RNase A and stain with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

Kinase Inhibition Assay:

-

Kinase inhibition assays are typically performed using commercially available kits or by specialized service providers. These assays measure the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the phosphorylation of a substrate.

Tubulin Polymerization Assay:

-

Purified tubulin is incubated with the test compound in a polymerization buffer.

-

The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time.

-

The IC50 value for tubulin polymerization inhibition is determined.[6]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or modeled. The 3D structure of the ligand (thienyl-thiazole compound) is generated and optimized.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the binding site of the protein in various conformations and orientations.

-

Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The best-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[4][9]

Conclusion and Future Directions

The thienyl-thiazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates the significant potential of these compounds in oncology, with promising activity against a range of validated and novel targets. The diverse mechanisms of action, including kinase inhibition, induction of apoptosis, and disruption of microtubule dynamics, underscore the chemical tractability and pharmacological tunability of this heterocyclic system.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the thienyl-thiazole core to optimize potency, selectivity, and pharmacokinetic properties.

-

Exploration of Novel Targets: Expanding the scope of biological evaluation to identify new therapeutic targets for these compounds.

-

In Vivo Efficacy and Safety Studies: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Development of Multi-Targeted Agents: Leveraging the ability of some thienyl-thiazole derivatives to inhibit multiple targets for the development of combination therapies or single-agent drugs with enhanced efficacy.

By continuing to explore the rich chemistry and biology of thienyl-thiazole compounds, the scientific community is well-positioned to translate these promising research findings into innovative medicines that address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the thionation of thiophene-2-carboxamide using Lawesson's reagent to yield thiophene-2-thiocarboxamide. This intermediate subsequently undergoes a Hantzsch thiazole synthesis with ethyl 2-chloroacetoacetate to form the final product. This protocol includes detailed experimental procedures, tables of reactants and product specifications, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their wide range of pharmacological activities. The incorporation of a thiophene ring into the thiazole scaffold can further modulate the biological and physicochemical properties of the molecule. Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate serves as a valuable synthetic intermediate for the development of more complex molecules with potential therapeutic applications.[1] The synthesis described herein follows a reliable and well-established chemical transformation, providing a clear pathway for obtaining this target compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 56421-62-6 |

| Molecular Formula | C₁₁H₁₁NO₂S₂ |

| Molecular Weight | 253.34 g/mol |

| Appearance | White needle-like crystals or yellow solid |

| Purity | >97% |

Synthesis Workflow

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Thiophene-2-thiocarboxamide

This procedure details the thionation of thiophene-2-carboxamide using Lawesson's reagent.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Thiophene-2-carboxamide | 127.16 | 1.0 g | 1.0 |

| Lawesson's Reagent | 404.47 | 1.9 g | 0.6 |

| Tetrahydrofuran (THF) | - | 30 mL | - |

| Ethyl acetate | - | 30 mL | - |

| 1N Sodium bicarbonate (NaHCO₃) | - | 60 mL | - |

| Brine | - | 40 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

To a solution of thiophene-2-carboxamide (1.0 equiv) in tetrahydrofuran (30 mL), add Lawesson's reagent (0.6 equiv).

-

Heat the mixture to reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Dilute the residue with ethyl acetate (30 mL).

-

Wash the organic layer sequentially with 1N sodium bicarbonate solution (3 x 20 mL) and brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude thiophene-2-thiocarboxamide.

-

The crude product can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate

This procedure outlines the Hantzsch thiazole synthesis to form the final product.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (from crude) | Molar Equivalents |

| Thiophene-2-thiocarboxamide | 143.22 | 1.0 equiv | 1.0 |

| Ethyl 2-chloroacetoacetate | 164.59 | 1.2 equiv | 1.2 |

| Ethanol | - | 25 mL | - |

Procedure:

-

Dissolve the crude thiophene-2-thiocarboxamide (1.0 equiv) from Step 1 in ethanol (25 mL).

-

Add ethyl 2-chloroacetoacetate (1.2 equiv) to the solution.

-

Heat the mixture to reflux for 6 hours.[2]

-

After the reflux period, allow the mixture to stand at 0°C for 10 hours. A white, needle-like crystalline precipitate should form.[2]

-

Filter the reaction mixture and wash the filter cake with cold ethanol (10 mL).[2]

-

Dry the collected solid in vacuo to give the desired product.[2]

-

If necessary, the crude product can be further purified by silica gel column chromatography using a mixture of dichloromethane/methanol (100:1, v/v) as the eluent to afford a yellow solid.[2]

Characterization Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and signals in the aromatic region for the thiophene and thiazole protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the ethyl group, the methyl carbon, and the aromatic carbons of the thiophene and thiazole rings. |

| Melting Point | Expected to be a solid at room temperature. |

| Mass Spec (MS) | [M]+ peak corresponding to the molecular weight of 253.34. |

Safety Precautions

-